Cas no 71567-80-1 (2-Cyclobutyl-1-phenylquinazolin-4(1H)-one)

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one is a quinazolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclobutyl substituent at the 2-position and a phenyl group at the 1-position, contributing to its unique steric and electronic properties. This compound may serve as a valuable intermediate or scaffold in the development of bioactive molecules, particularly in targeting enzymes or receptors where quinazolinone frameworks are known to exhibit activity. Its synthetic versatility allows for further functionalization, enabling structure-activity relationship studies. The compound’s stability and well-defined crystalline nature facilitate characterization and handling in laboratory settings.
2-Cyclobutyl-1-phenylquinazolin-4(1H)-one structure
71567-80-1 structure
Product name:2-Cyclobutyl-1-phenylquinazolin-4(1H)-one
CAS No:71567-80-1
MF:C18H16N2O
MW:276.3324
CID:2951500
PubChem ID:13521095

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-环丁基-1-苯基喹唑啉-4(1H)-酮
    • 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one
    • 2-CYCLOBUTYL-1-PHENYLQUINAZOLIN-4-ONE
    • 2-cyclobutyl-1-phenyl-1,4-dihydroquinazolin-4-one
    • CHEMBL154053
    • 71567-80-1
    • Inchi: 1S/C18H16N2O/c21-18-15-11-4-5-12-16(15)20(14-9-2-1-3-10-14)17(19-18)13-7-6-8-13/h1-5,9-13H,6-8H2
    • InChI Key: RAZCPUYVQXIUMN-UHFFFAOYSA-N
    • SMILES: O=C1C2=C([H])C([H])=C([H])C([H])=C2N(C2C([H])=C([H])C([H])=C([H])C=2[H])C(C2([H])C([H])([H])C([H])([H])C2([H])[H])=N1

Computed Properties

  • Exact Mass: 276.126263138Da
  • Monoisotopic Mass: 276.126263138Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 32.7

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM142197-1g
2-cyclobutyl-1-phenylquinazolin-4(1H)-one
71567-80-1 95%
1g
$635 2021-08-05
Crysdot LLC
CD11068080-1g
2-Cyclobutyl-1-phenylquinazolin-4(1H)-one
71567-80-1 95+%
1g
$672 2024-07-18
Chemenu
CM142197-1g
2-cyclobutyl-1-phenylquinazolin-4(1H)-one
71567-80-1 95%
1g
$596 2024-07-24
Alichem
A019111324-1g
2-Cyclobutyl-1-phenylquinazolin-4(1H)-one
71567-80-1 95%
1g
$596.23 2023-09-01

Additional information on 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one

Recent Advances in the Study of 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one (CAS: 71567-80-1)

2-Cyclobutyl-1-phenylquinazolin-4(1H)-one (CAS: 71567-80-1) is a quinazolinone derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique cyclobutyl and phenyl substituents, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits promising inhibitory activity against specific kinase targets involved in inflammatory pathways. The researchers utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions and selectivity of the compound, providing valuable insights for further structural modifications.

Another significant development involves the exploration of 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one as a potential anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of EGFR (epidermal growth factor receptor). The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation, suggesting its potential as a scaffold for developing novel anticancer therapies.

In addition to its kinase and anticancer activities, recent investigations have also explored the compound's role in modulating other biological targets. For instance, a preprint article on ChemRxiv (2024) described the compound's interaction with G-protein-coupled receptors (GPCRs), indicating its potential applicability in neurological disorders. The study employed advanced computational modeling and functional assays to map the compound's binding affinity and downstream signaling effects.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one. Current research efforts are directed toward improving its bioavailability and reducing off-target effects through structural derivatization and formulation strategies. Collaborative initiatives between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, 2-Cyclobutyl-1-phenylquinazolin-4(1H)-one (CAS: 71567-80-1) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its diverse biological activities and potential therapeutic applications underscore the importance of continued research and development in this area. Future studies should focus on elucidating its full mechanistic profile and advancing it through preclinical and clinical trials to realize its therapeutic potential.

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